molecular formula C13H13NO2 B3385979 2-Ethyl-3-methylquinoline-8-carboxylic acid CAS No. 68742-10-9

2-Ethyl-3-methylquinoline-8-carboxylic acid

Cat. No.: B3385979
CAS No.: 68742-10-9
M. Wt: 215.25 g/mol
InChI Key: OEFPPPOUNLZAKJ-UHFFFAOYSA-N
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Description

2-Ethyl-3-methylquinoline-8-carboxylic acid is an organic compound with the molecular formula C13H13NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique chemical structure, which includes an ethyl group at the second position, a methyl group at the third position, and a carboxylic acid group at the eighth position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methylquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst in ethanol . Another method involves the use of nano ZnO as a catalyst under solvent-free conditions, providing a regiospecific synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of recyclable and reusable catalysts, such as ionic liquids and silica gel, is often preferred to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methylquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-8-carboxylic acid derivatives, while reduction can produce quinoline-8-methanol.

Scientific Research Applications

2-Ethyl-3-methylquinoline-8-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methylquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s quinoline ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-8-carboxylic acid
  • 2-Methylquinoline-8-carboxylic acid
  • 3-Ethylquinoline-8-carboxylic acid

Uniqueness

2-Ethyl-3-methylquinoline-8-carboxylic acid is unique due to its specific substitution pattern on the quinoline ringFor example, the presence of both ethyl and methyl groups at specific positions can influence the compound’s reactivity and biological activity .

Properties

IUPAC Name

2-ethyl-3-methylquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-11-8(2)7-9-5-4-6-10(13(15)16)12(9)14-11/h4-7H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFPPPOUNLZAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=CC=C2C(=O)O)C=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629581
Record name 2-Ethyl-3-methylquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68742-10-9
Record name 2-Ethyl-3-methylquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-3-methylquinoline-8-carboxylic acid
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Reactant of Route 6
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